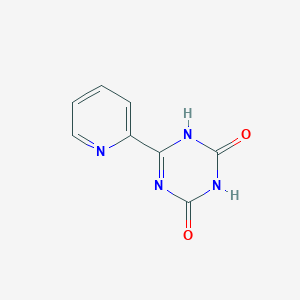

6-pyridin-2-yl-1H-1,3,5-triazine-2,4-dione

Description

Significance of Triazine and Pyridine (B92270) Moieties in Contemporary Chemical Research

Both the 1,3,5-triazine (B166579) (s-triazine) and pyridine rings are considered "privileged scaffolds" in medicinal chemistry due to their consistent presence in biologically active compounds. evitachem.comresearchgate.net

The s-triazine ring is a six-membered heterocycle with three nitrogen atoms, which imparts a planar and electron-deficient character to the molecule. This core is known for its structural versatility and is found in a wide array of compounds with significant biological activities, including anticancer, antiviral, antimicrobial, and antifungal properties. evitachem.comresearchgate.netncats.io Several commercial drugs, such as the anticancer agent altretamine, contain the s-triazine core. nih.gov The triazine scaffold's ability to be functionalized at three distinct positions allows for the fine-tuning of its steric and electronic properties to optimize interactions with biological targets, such as protein kinases. nih.govijpras.com

The pyridine ring, a nitrogen-bearing isostere of benzene, is another cornerstone of medicinal chemistry and is present in numerous FDA-approved drugs. researchgate.net Its ability to act as a hydrogen bond acceptor and its involvement in π-stacking interactions make it a crucial component for molecular recognition at biological targets. Pyridine derivatives have demonstrated a vast range of clinical applications, including antimicrobial and anticancer activities. researchgate.netnih.gov

The hybridization of triazine and pyridine moieties into a single molecule is a rational drug design strategy. Such hybrid compounds have been investigated as potent inhibitors of cyclin-dependent kinases (CDKs), which are crucial in cancer therapy. nih.gov The combination aims to leverage the favorable properties of both rings to create synergistic effects, potentially leading to enhanced potency, selectivity, or improved pharmacokinetic profiles.

Historical Development and Evolution of Related Heterocyclic Compounds

The study of pyridine dates back to the 19th century, but its role as a key building block in pharmaceuticals has accelerated dramatically over the last several decades. researchgate.net The development of s-triazine chemistry is more recent, gaining significant momentum in the mid-20th century with the discovery of triazine-based herbicides by J.R. Geigy Ltd. in the 1950s. nih.gov Compounds like atrazine (B1667683) became widely used in agriculture, demonstrating the potent biological effects of the triazine scaffold.

Early research often focused on simple substitutions on these individual rings. However, contemporary chemical synthesis has evolved towards creating more complex, multi-functional molecules. The concept of molecular hybridization, where two or more distinct pharmacophores are covalently linked, has emerged as a prominent strategy. This approach has led to the development of numerous s-triazine hybrids incorporating other heterocyclic systems to screen for enhanced or novel biological activities. cas.org The evolution from simple triazines to complex pyridine-triazine hybrids reflects a broader trend in medicinal chemistry towards rational design and the exploration of new chemical space.

Identified Research Gaps and the Novelty of 6-pyridin-2-yl-1H-1,3,5-triazine-2,4-dione

Despite the strong rationale for combining pyridine and triazine scaffolds, a significant research gap exists regarding the specific isomer this compound. While related structures, such as 2,4-diamino-6-pyridinyl-1,3,5-triazines, have been synthesized and evaluated as potential kinase inhibitors, the dione (B5365651) derivative remains largely unexplored in academic literature. nih.govnih.gov The isomeric 6-(pyridin-4-yl) and 6-(pyridin-3-yl) derivatives are commercially available, but comparative studies and detailed biological evaluations are scarce. evitachem.comevitachem.com

The novelty of this compound lies in the specific ortho-positioning of the nitrogen atom in the pyridine ring relative to the point of attachment to the triazine core. This arrangement can lead to unique intramolecular interactions, such as hydrogen bonding or specific chelation properties with metal ions, which would differ significantly from its 3-yl and 4-yl isomers. These structural nuances could translate into novel binding modes with biological targets and, consequently, distinct pharmacological profiles. The lack of published synthesis and activity data for this compound highlights an opportunity for new research to fill this knowledge gap.

Overview of Academic Research Objectives and Methodological Scope

The primary academic research objective concerning this compound would be its efficient synthesis, purification, and unambiguous structural characterization. Following successful synthesis, a secondary objective would be to conduct preliminary in vitro screening for biological activities suggested by its constituent scaffolds, such as anticancer or antimicrobial effects.

The methodological scope for its synthesis could involve several established routes for forming the 1,3,5-triazine-2,4-dione ring. Potential synthetic strategies include:

Cyclocondensation with Biuret (B89757): A common method involves the reaction of a pyridine-containing precursor, such as 2-pyridinecarboximidamide (picolinimidamide), with biuret or related urea (B33335) derivatives under thermal or catalyzed conditions. This approach is suggested by synthetic routes for isomeric pyridyl-triazine-diones. evitachem.comevitachem.com

Isocyanate-Mediated Routes: The reaction of an amidine with an isocyanate is a known method for constructing triazine rings. nih.govwikipedia.org A plausible route could involve the reaction of 2-picolinimidamide with an isocyanate derivative that facilitates ring closure to form the dione structure.

Modern Synthetic Techniques: To improve efficiency and yields, modern methods such as microwave-assisted organic synthesis could be employed. Microwave irradiation has been shown to be effective in the preparation of other substituted 1,3,5-triazines, often reducing reaction times and improving product purity. chim.itnih.gov

Once synthesized, the compound's structure would be confirmed using a suite of analytical techniques.

Table 2: Standard Characterization Methods

| Technique | Purpose |

|---|---|

| ¹H and ¹³C NMR | To determine the chemical structure and connectivity of atoms. |

| Mass Spectrometry | To confirm the molecular weight and elemental composition. |

| FT-IR Spectroscopy | To identify key functional groups (e.g., C=O, N-H). |

| Melting Point | To assess the purity of the synthesized compound. |

| X-ray Crystallography | To determine the precise three-dimensional molecular structure, if suitable crystals can be obtained. |

The exploration of this compound offers a clear path for chemical research, from novel synthesis to the potential discovery of new biological activities, filling a distinct gap in the study of pyridine-triazine hybrids.

Structure

3D Structure

Properties

Molecular Formula |

C8H6N4O2 |

|---|---|

Molecular Weight |

190.16 g/mol |

IUPAC Name |

6-pyridin-2-yl-1H-1,3,5-triazine-2,4-dione |

InChI |

InChI=1S/C8H6N4O2/c13-7-10-6(11-8(14)12-7)5-3-1-2-4-9-5/h1-4H,(H2,10,11,12,13,14) |

InChI Key |

UZEMPDYVCUWBGP-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=NC(=C1)C2=NC(=O)NC(=O)N2 |

Origin of Product |

United States |

Synthetic Strategies and Methodologies for 6 Pyridin 2 Yl 1h 1,3,5 Triazine 2,4 Dione

Retrosynthetic Analysis of the 6-pyridin-2-yl-1H-1,3,5-triazine-2,4-dione Skeleton

Retrosynthetic analysis is a technique used to deconstruct a target molecule into simpler, readily available starting materials. advancechemjournal.com For this compound, the primary disconnections are made within the 1,3,5-triazine (B166579) ring, preserving the pyridine (B92270) moiety as a key building block.

The most logical retrosynthetic pathway involves disconnecting the triazine ring to reveal precursor synthons. A primary disconnection across the N1-C6 and C4-N5 bonds points towards a cyclocondensation reaction. This approach identifies a pyridine-containing amidine or biguanide (B1667054) derivative and a carbonyl-containing component as key precursors. For instance, the target molecule can be retrosynthetically cleaved to 2-picolinimidamide and a derivative of carbonic acid, such as an isocyanate or carbamate.

Another viable disconnection across the N1-C2 and N3-C4 bonds suggests a reaction between a pyridyl-substituted urea (B33335) or biuret (B89757) and a source for the final carbonyl group. This highlights the importance of pyridine-2-carboxamide derivatives or 2-cyanopyridine (B140075) as foundational starting materials, which can be elaborated into the necessary precursors for the triazine ring formation.

Classical Synthetic Routes to Substituted 1,3,5-Triazines and their Adaptations

The synthesis of substituted 1,3,5-triazines, also known as s-triazines, is well-established, with several classical methods that can be adapted for the preparation of the target molecule. beilstein-journals.org These methods generally involve the controlled reaction of precursors that provide the necessary carbon and nitrogen atoms for the triazine core.

Cyclocondensation Approaches

Cyclocondensation reactions are a cornerstone of heterocyclic synthesis, involving the formation of a ring from one or more acyclic precursors with the elimination of a small molecule like water, ammonia, or alcohol.

One of the most common methods for constructing the 1,3,5-triazine ring is the reaction of biguanide derivatives with esters or acyl chlorides. In the context of the target molecule, a pyridyl-substituted biguanide could be condensed with an appropriate carbonyl compound. While many syntheses focus on creating 2,4-diamino-1,3,5-triazines from biguanides, modifications to the reaction partners could potentially yield the desired dione (B5365651) structure. organic-chemistry.orgnih.gov For example, the reaction of a pyridyl biguanide with an oxalate (B1200264) derivative under specific conditions could theoretically lead to the formation of the triazine-2,4-dione ring.

Another classical approach involves the cyclotrimerization of nitriles or isocyanates. While the cyclotrimerization of 2-cyanopyridine would lead to 2,4,6-tris(pyridin-2-yl)-1,3,5-triazine, a co-cyclotrimerization with a cyanate (B1221674) or isocyanate could potentially introduce the desired oxo functionalities, though controlling the regioselectivity in such mixed cyclizations is a significant challenge. chim.it

A more direct cyclocondensation approach would involve the reaction of N-acyl- or N-aroyl-carbonic acid derivatives with amidines. For the target compound, this could translate to the reaction of 2-picolinimidamide with an N-substituted derivative of oxamic acid or a related compound to form the triazine-dione ring in a single step.

Ring Transformation and Annulation Reactions

Ring transformation and annulation reactions provide an alternative pathway to the 1,3,5-triazine core by modifying an existing heterocyclic system. The inverse-electron-demand Diels-Alder (IEDDA) reaction is a powerful tool in this regard, where an electron-deficient diene reacts with an electron-rich dienophile. acs.orgnih.gov Various nitrogen-containing heterocycles can act as azadienes. For instance, a suitably substituted 1,2,4-triazine (B1199460) could undergo an IEDDA reaction with a dienophile, followed by a retro-Diels-Alder reaction and subsequent rearrangement to form a new heterocyclic system. acs.orgnih.govnih.gov While direct transformation into the target 1,3,5-triazine-2,4-dione is not straightforward, these reactions are key for synthesizing substituted pyridines and other heterocycles that could serve as advanced precursors. acs.orgnih.govnih.gov

Another strategy involves the ring contraction of larger heterocyclic systems. For example, certain pyridine derivatives can undergo photo-promoted ring contraction to yield pyrrolidine (B122466) derivatives, demonstrating the feasibility of skeletal rearrangements in heterocyclic chemistry. nih.govresearchgate.net While less common for 1,3,5-triazine synthesis, such transformations highlight the diverse possibilities for constructing complex heterocyclic scaffolds.

Targeted Synthesis of this compound

While a specific, optimized procedure for this compound is not extensively documented in readily available literature, its synthesis can be inferred from established methods for analogous compounds. The most probable route involves a cyclocondensation strategy starting from a pyridine-2-carboxamide derivative or 2-cyanopyridine.

A plausible synthetic route begins with the conversion of 2-cyanopyridine to 2-picolinimidamide hydrochloride. This intermediate can then be reacted with an appropriate three-carbon component containing the future carbonyl groups. For example, condensation with N-chlorocarbonyl isocyanate or a similar reagent could lead to the direct formation of the triazine-dione ring.

Alternatively, a multi-step approach starting from cyanuric chloride (2,4,6-trichloro-1,3,5-triazine) is a common strategy for producing substituted triazines. mdpi.commdpi.com A sequential substitution reaction could be envisioned. First, a palladium-catalyzed cross-coupling reaction, such as a Negishi or Stille coupling, could be used to attach the pyridine ring to the triazine core at the 6-position. nih.govacs.org The remaining two chlorine atoms at the 2- and 4-positions could then be hydrolyzed under controlled conditions to yield the desired dione structure.

Optimization of Reaction Conditions and Solvent Systems

The optimization of reaction conditions is crucial for maximizing yield and purity. For cyclocondensation reactions, key parameters include temperature, reaction time, and the choice of solvent.

Microwave-assisted synthesis has emerged as an efficient method for preparing 1,3,5-triazine derivatives, often leading to shorter reaction times and higher yields compared to conventional heating. chim.itnih.gov For the synthesis of pyridinyl-1,3,5-triazine-2,4-diamine hybrids, a related class of compounds, reactions have been successfully carried out under neat (solvent-free) conditions using microwave irradiation. nih.gov This suggests that a similar green chemistry approach could be beneficial for the synthesis of the target dione.

The choice of solvent can significantly influence reaction outcomes. For substitution reactions on a triazine core, solvents like dioxane, tetrahydrofuran (B95107) (THF), and acetonitrile (B52724) are commonly employed. nih.govmdpi.com The presence of a base, such as triethylamine (B128534) (TEA), diisopropylethylamine (DIEA), or sodium bicarbonate, is often necessary to neutralize acids formed during the reaction, particularly in substitution reactions starting from cyanuric chloride. mdpi.com

The table below summarizes typical conditions that would be subject to optimization for the synthesis of pyridinyl triazines.

| Parameter | Typical Range/Options | Rationale for Optimization |

|---|---|---|

| Temperature | 0 °C to 150 °C | Controls reaction rate and minimizes side product formation. Lower temperatures are used for selective substitutions on cyanuric chloride. mdpi.com |

| Solvent | Dioxane, THF, Acetonitrile, Pyridine | Solubility of reactants and intermediates; can influence reaction mechanism and rate. chim.itmdpi.com |

| Base | TEA, DIEA, NaHCO₃, K₂CO₃ | Neutralizes in situ generated acids (e.g., HCl), driving the reaction to completion. mdpi.com |

| Reaction Time | 1 to 24 hours | Ensures complete conversion of starting materials. Monitored by techniques like TLC or LC-MS. |

| Heating Method | Conventional, Microwave | Microwave irradiation can significantly reduce reaction times and improve yields. nih.gov |

Catalytic Systems for Enhanced Efficiency and Selectivity

Catalysis plays a vital role in modern organic synthesis, offering pathways to increased efficiency, selectivity, and milder reaction conditions. For the synthesis of this compound, several types of catalysts could be employed.

Palladium-catalyzed cross-coupling reactions are particularly relevant for strategies that involve building the C-C bond between the pyridine and triazine rings. nih.govacs.org For example, a Negishi coupling between a zincated pyridine derivative and 2,4-dichloro-6-methoxy-1,3,5-triazine (B150824) could be a key step. Subsequent hydrolysis of the methoxy (B1213986) and chloro groups would complete the synthesis.

Lewis acid catalysts, such as zinc chloride (ZnCl₂) or iron(III) chloride (FeCl₃), have been shown to increase the rate and yield of reactions involving biguanide formation. nih.gov Such catalysts could be beneficial in synthetic routes that proceed through a pyridyl biguanide intermediate.

In some cases, acid catalysts like p-toluenesulfonic acid (p-TsOH) are used to promote condensation and cyclization reactions by activating carbonyl groups. tandfonline.com Conversely, base catalysis is essential for substitution reactions on chlorotriazines. The table below outlines potential catalytic systems.

| Catalyst Type | Specific Example | Applicable Reaction Step | Reference |

|---|---|---|---|

| Palladium Cross-Coupling | Pd(PPh₃)₄, PdCl₂(PPh₃)₂ | Formation of the C-C bond between pyridine and triazine rings. | nih.govacs.org |

| Lewis Acid | ZnCl₂, FeCl₃ | Formation of biguanide intermediates. | nih.gov |

| Brønsted Acid | p-Toluenesulfonic acid (p-TsOH) | Cyclocondensation and dehydration steps. | tandfonline.com |

| Yttrium Salts | Y(OTf)₃ | Catalyzing cyclotrimerization of nitriles under milder conditions. | chim.it |

Strategies for Yield Improvement and Byproduct Minimization

The efficient synthesis of this compound relies on the careful control of reaction conditions to maximize the yield of the desired product while minimizing the formation of byproducts. A plausible and effective method for the synthesis of this class of compounds is the condensation of a pyridine-2-carboxamidine derivative with a carbonyl-containing reagent, or the reaction of a picolinate (B1231196) derivative with biuret.

One of the primary strategies for improving the yield is the optimization of the molar ratio of the reactants. For the condensation reaction between a picolinate ester and biuret, an excess of the picolinate may be used to ensure the complete conversion of biuret. However, this can lead to purification challenges. Conversely, using a slight excess of biuret might drive the reaction to completion, but unreacted biuret and its self-condensation products could complicate the workup.

The choice of base and solvent system is also critical. Strong bases like sodium ethoxide are often employed to deprotonate the biuret, facilitating its nucleophilic attack on the picolinate. The concentration of the base must be carefully controlled, as an overly basic medium can promote side reactions, such as the hydrolysis of the ester starting material or the degradation of the triazine ring. The selection of an appropriate solvent, typically an alcohol corresponding to the alkoxide base, is important for the solubility of reactants and intermediates.

Temperature and reaction time are interdependent parameters that significantly influence the reaction outcome. Higher temperatures can accelerate the reaction rate but may also lead to the formation of thermal degradation byproducts. Therefore, determining the optimal temperature that allows for a reasonable reaction time without significant byproduct formation is crucial. Monitoring the reaction progress using techniques like thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC) is essential to quench the reaction at the optimal time, preventing the formation of late-stage byproducts.

The formation of byproducts in this synthesis can arise from several pathways. Incomplete cyclization can lead to the formation of acyclic intermediates. Self-condensation of the starting materials or reaction with impurities can also generate unwanted products. For instance, the reaction of 2-cyanopyridine with impurities in the biuret could lead to different triazine derivatives. To minimize these byproducts, the use of high-purity starting materials is paramount. Additionally, conducting the reaction under an inert atmosphere (e.g., nitrogen or argon) can prevent oxidative side reactions.

A summary of key parameters for yield improvement and byproduct minimization is presented in the table below.

| Parameter | Strategy for Yield Improvement | Strategy for Byproduct Minimization |

| Reactant Ratio | Optimize the molar ratio of picolinate to biuret. | Use high-purity starting materials to avoid side reactions with impurities. |

| Base | Use a strong alkoxide base (e.g., sodium ethoxide) in a controlled concentration. | Avoid excess base to prevent hydrolysis and degradation. |

| Solvent | Choose a solvent that ensures good solubility of all reactants and intermediates. | Use anhydrous solvents to prevent hydrolysis of reactants and products. |

| Temperature | Identify the optimal temperature for a reasonable reaction rate. | Avoid excessively high temperatures to prevent thermal degradation. |

| Reaction Time | Monitor the reaction to determine the point of maximum product formation. | Quench the reaction at the optimal time to prevent the formation of late-stage byproducts. |

| Atmosphere | - | Conduct the reaction under an inert atmosphere to prevent oxidation. |

Sustainable and Green Chemistry Methodologies in the Synthesis of this compound

In recent years, the principles of green chemistry have become increasingly important in the design of synthetic routes. These principles aim to reduce or eliminate the use and generation of hazardous substances. Several green methodologies can be applied to the synthesis of this compound.

Solvent-Free and Mechanochemical Synthesis

Solvent-free, or solid-state, reactions offer significant environmental benefits by eliminating the need for volatile and often toxic organic solvents. chim.it These reactions can lead to improved yields, shorter reaction times, and simpler work-up procedures. chim.it For the synthesis of pyridinyl-triazine derivatives, a solvent-free approach could involve the direct reaction of the starting materials, such as 2-cyanopyridine and biuret, in the presence of a solid catalyst or by simply heating the mixture. researchgate.net

Mechanochemistry, a branch of solid-state chemistry, utilizes mechanical energy (e.g., grinding, milling, or shearing) to induce chemical reactions. This technique can often be performed in the absence of a solvent or with minimal amounts of liquid to facilitate the reaction. A mechanochemical approach to the synthesis of this compound could offer advantages such as lower reaction temperatures and reduced waste generation.

Microwave-Assisted and Photochemical Synthesis

Microwave-assisted organic synthesis has emerged as a powerful tool for accelerating chemical reactions. nih.gov Microwave irradiation can lead to rapid and uniform heating of the reaction mixture, often resulting in significantly reduced reaction times, higher yields, and improved product purity compared to conventional heating methods. nih.govresearchgate.netbeilstein-journals.org The synthesis of various triazine derivatives has been successfully achieved using microwave assistance, suggesting its applicability to the preparation of this compound. chim.itnih.govnih.gov A one-pot, microwave-assisted synthesis of pyridinyl-1,3,5-triazine-2,4-diamine hybrids has been reported, highlighting the potential of this technology for the synthesis of related triazinediones. nih.gov

Photochemical synthesis utilizes light energy to initiate and drive chemical reactions. While the photochemical synthesis of some dihydro-1,2,4-triazines has been reported, leading to reductions, ring contractions, and dehydrogenations, its application to the direct synthesis of the aromatic this compound core from simple precursors is less established. rsc.orgrsc.org The photochemistry of N-heterocycles is a complex field, and the specific reaction pathways would require dedicated investigation. rsc.orgrsc.org

| Green Chemistry Methodology | Potential Advantages for Synthesis of this compound |

| Solvent-Free Synthesis | Reduced solvent waste, potential for higher yields, and simplified work-up. chim.itresearchgate.net |

| Mechanochemical Synthesis | Reduced or no solvent use, lower energy consumption, and potentially novel reaction pathways. |

| Microwave-Assisted Synthesis | Dramatically reduced reaction times, increased yields, and enhanced product purity. nih.govresearchgate.netbeilstein-journals.orgnih.gov |

| Photochemical Synthesis | Potential for novel reaction pathways and mild reaction conditions. rsc.orgrsc.org |

Biocatalytic Approaches (if applicable)

Biocatalysis, the use of enzymes or whole microorganisms to catalyze chemical reactions, offers a highly selective and environmentally benign alternative to traditional chemical synthesis. While biocatalytic approaches for the synthesis of complex heterocyclic compounds are an active area of research, there is currently limited specific information available on the enzymatic synthesis of this compound. The development of a biocatalytic route would likely require the discovery or engineering of novel enzymes capable of catalyzing the specific bond formations required for the triazine ring assembly.

Advanced Purification and Isolation Techniques for Research-Grade Material

The purification of this compound to obtain a high-purity, research-grade material is a critical step following its synthesis. The choice of purification method depends on the nature of the impurities and the scale of the synthesis.

Recrystallization is a common and effective technique for purifying solid organic compounds. The selection of an appropriate solvent or solvent system is crucial. The ideal solvent should dissolve the compound sparingly at room temperature but have high solubility at elevated temperatures. This allows for the crystallization of the pure product upon cooling, while impurities remain in the mother liquor. A trial-and-error approach with a range of solvents of varying polarities is often necessary to identify the optimal recrystallization conditions.

Chromatographic techniques are powerful tools for the separation and purification of complex mixtures. Column chromatography using silica (B1680970) gel or alumina (B75360) as the stationary phase is widely used. The choice of eluent (mobile phase) is critical for achieving good separation. A gradient elution, where the polarity of the solvent is gradually increased, can be effective in separating the desired product from closely related impurities.

For higher purity requirements, preparative high-performance liquid chromatography (HPLC) can be employed. This technique offers higher resolution than standard column chromatography and is capable of separating even minor impurities. However, it is generally more expensive and less scalable than column chromatography.

The purity of the final product should be assessed using analytical techniques such as melting point determination , nuclear magnetic resonance (NMR) spectroscopy , and mass spectrometry . A sharp melting point over a narrow range is indicative of high purity. NMR spectroscopy provides detailed structural information and can be used to detect the presence of impurities. Mass spectrometry confirms the molecular weight of the compound.

| Purification Technique | Principle | Application for this compound |

| Recrystallization | Differential solubility of the compound and impurities in a solvent at different temperatures. | Primary purification method for removing bulk impurities. |

| Column Chromatography | Differential adsorption of components of a mixture onto a solid stationary phase. | Separation of the product from byproducts with different polarities. |

| Preparative HPLC | High-resolution separation based on differential partitioning between a stationary and a mobile phase under high pressure. | Final purification step to achieve high-purity, research-grade material. |

Advanced Spectroscopic and Structural Elucidation of 6 Pyridin 2 Yl 1h 1,3,5 Triazine 2,4 Dione

Vibrational Spectroscopywas intended to identify the functional groups present and provide a unique molecular fingerprint. This section was to be divided into:

Raman Spectroscopyto analyze the scattering of monochromatic light, offering complementary information to IR spectroscopy.

The lack of available data for 6-pyridin-2-yl-1H-1,3,5-triazine-2,4-dione suggests that it may be a novel compound, a synthetic intermediate that has not been fully characterized, or a substance that has been studied in a proprietary context without public disclosure of its analytical data.

Future research involving the synthesis and subsequent spectroscopic analysis of this compound would be necessary to populate the detailed sections as outlined in the initial request. Until such research is published and made publicly available, a comprehensive and scientifically rigorous article on the advanced spectroscopic and structural elucidation of this compound cannot be compiled.

X-ray Crystallography for Solid-State Molecular Geometry and Crystal Packing Analysis

Data not available.

To complete this section, a crystallographic information file (CIF) or a peer-reviewed publication containing the crystal structure would be necessary. This would provide essential information such as the crystal system, space group, and unit cell dimensions.

Data not available.

This subsection would require the refined atomic coordinates from an X-ray diffraction experiment. From this data, the precise dihedral angle between the pyridine (B92270) and 1,3,5-triazine (B166579) rings could be calculated, defining the molecule's conformation in the solid state. This angle is crucial for understanding the degree of planarity or twist between the two heterocyclic systems. For context, studies on other pyridyl-triazine derivatives have shown that these rings can be nearly coplanar or significantly twisted depending on the substitution pattern and crystal packing forces.

Data not available.

Analysis of the crystal packing from a solved structure would be required to detail the intermolecular forces. This would involve identifying and quantifying:

Hydrogen Bonds: The 1,3,5-triazine-2,4-dione ring contains N-H donor groups and C=O acceptor groups, making it highly likely to form a network of intermolecular hydrogen bonds. A data table would be generated to list donor-acceptor pairs, distances (D-H, H···A, D···A), and angles (D-H···A).

π-π Stacking: Interactions between the aromatic pyridine and triazine rings would be analyzed. Key parameters such as the centroid-to-centroid distance and slip angles would be calculated to characterize the nature of these stacking interactions. In a related hydrazono-s-triazine structure bearing a pyridyl arm, a π–π interaction between the pyridine and s-triazine rings was observed with a centroid distance of 3.698 Å.

Chiroptical Spectroscopy (e.g., Circular Dichroism) for Stereochemical Analysis (if applicable)

The molecule this compound is achiral as it does not possess a stereocenter and is not expected to exhibit atropisomerism. Therefore, it will not show a circular dichroism (CD) spectrum. This section is not applicable.

Computational and Theoretical Investigations of 6 Pyridin 2 Yl 1h 1,3,5 Triazine 2,4 Dione

Quantum Chemical Calculations for Electronic Structure and Molecular Geometry

Quantum chemical calculations are fundamental to determining the most stable three-dimensional arrangement of atoms (geometry) and the distribution of electrons within the molecule.

Density Functional Theory (DFT) is a robust computational method widely used to investigate the electronic structure of molecules. For 6-pyridin-2-yl-1H-1,3,5-triazine-2,4-dione, a DFT analysis would typically be performed using a specific functional (e.g., B3LYP) and basis set (e.g., 6-311++G(d,p)).

Ab initio methods, such as Møller-Plesset perturbation theory (MP2) or Coupled Cluster (CC) theory, are based on first principles without using experimental parameters. These methods provide a more accurate description of electron correlation—the interaction between electrons—than standard DFT approaches.

Applying these high-level methods to this compound would offer a benchmark for the results obtained from DFT. While computationally more expensive, they can be critical for accurately predicting properties where electron correlation is particularly important, such as reaction barriers or non-covalent interactions. A comparative study using both DFT and ab initio methods would provide a high degree of confidence in the predicted electronic properties of the molecule.

Molecular Electrostatic Potential (MEP) Surface Analysis

A Molecular Electrostatic Potential (MEP) surface map is a valuable tool for visualizing the charge distribution of a molecule. It is plotted onto the molecule's electron density surface, using a color scale to indicate electrostatic potential.

For this compound, an MEP analysis would identify regions of negative potential (electron-rich, typically colored red or yellow) and positive potential (electron-poor, typically colored blue). The nitrogen atoms of the pyridine (B92270) and triazine rings, as well as the oxygen atoms of the carbonyl groups, would be expected to be regions of high negative potential, making them susceptible to electrophilic attack or hydrogen bond donation. Conversely, the hydrogen atoms attached to the triazine ring's nitrogen would represent areas of positive potential, indicating sites for nucleophilic attack or hydrogen bond acceptance. This analysis is crucial for predicting intermolecular interactions, such as how the molecule might bind to a biological target.

Frontier Molecular Orbital (FMO) Theory and Reactivity Site Prediction

Frontier Molecular Orbital (FMO) theory focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy and spatial distribution of these orbitals are key indicators of a molecule's chemical reactivity.

An FMO analysis of this compound would reveal the molecule's ability to donate or accept electrons. The HOMO, acting as the electron donor, and the LUMO, acting as the electron acceptor, would be visualized to see which atoms contribute most to these orbitals. The energy gap between the HOMO and LUMO (the HOMO-LUMO gap) is a critical parameter for determining molecular stability and reactivity; a smaller gap generally implies higher reactivity. This information helps in predicting the most likely sites for chemical reactions and understanding the molecule's electronic transitions.

Natural Bond Orbital (NBO) Analysis for Intramolecular Charge Transfer

Natural Bond Orbital (NBO) analysis provides a detailed picture of the bonding and electronic structure within a molecule. It examines charge transfer events, hyperconjugative interactions, and delocalization of electron density between filled (donor) and empty (acceptor) orbitals.

Molecular Dynamics (MD) Simulations for Conformational Landscapes and Solution Behavior

While quantum chemical calculations typically model a single molecule in a vacuum, Molecular Dynamics (MD) simulations can predict the behavior of a molecule over time, including its interactions with solvent molecules (like water).

An MD simulation of this compound would provide a dynamic view of its conformational flexibility. It would explore the rotational landscape around the single bond connecting the pyridine and triazine rings, identifying the most stable conformations and the energy barriers between them. When simulated in a solvent, MD can reveal how water molecules arrange around the compound, highlighting key solvation sites and providing insights into its solubility and how its structure might change in a biological environment.

Note on Data Tables: The generation of interactive data tables requires specific numerical data from computational studies, such as optimized bond lengths, orbital energies, and charge transfer energies. As no dedicated computational research for this compound was found, no such data is available to be presented.

In Silico Prediction of Molecular Interactions with Biological Macromolecules at the Binding Site Level

As of the latest available research, specific in silico studies detailing the molecular interactions of this compound with biological macromolecules at the binding site level have not been extensively published. Computational methods such as molecular docking are pivotal in predicting how a ligand, such as the compound , might bind to the active site of a protein, offering insights into its potential biological activity. These techniques are instrumental in modern drug discovery, allowing for the screening of virtual libraries of compounds against specific biological targets.

While direct computational studies on this compound are not readily found in the public domain, the broader class of molecules containing pyridine and triazine moieties has been the subject of numerous computational investigations. These studies often reveal common interaction patterns that could be extrapolated to hypothesize the binding behavior of the specified compound. For instance, the nitrogen atoms within the pyridine and triazine rings frequently act as hydrogen bond acceptors, forming crucial interactions with amino acid residues like arginine, lysine, and histidine in a protein's binding pocket. The planar nature of these aromatic systems also facilitates π-π stacking and hydrophobic interactions with aromatic residues such as phenylalanine, tyrosine, and tryptophan.

In the absence of specific data for this compound, a hypothetical molecular docking study could be conceptualized. Such a study would involve the selection of a relevant biological target, for which the compound might exhibit inhibitory activity. The three-dimensional structure of the target protein would be obtained from a repository like the Protein Data Bank. Computational software would then be used to predict the most favorable binding pose of the compound within the protein's active site, calculating a binding energy score that indicates the affinity of the interaction. The analysis of the docked pose would reveal key intermolecular interactions, such as hydrogen bonds, hydrophobic contacts, and electrostatic interactions, which are crucial for the stability of the ligand-protein complex.

For illustrative purposes, a hypothetical data table summarizing potential interactions is presented below. It is important to note that this table is a generalized representation and not based on actual experimental or computational data for this compound.

| Target Protein | Interacting Residues | Type of Interaction | Predicted Binding Affinity (kcal/mol) |

| Hypothetical Kinase 1 | Lys72 | Hydrogen Bond | -8.5 |

| Asp184 | Hydrogen Bond, Electrostatic | ||

| Phe167 | π-π Stacking | ||

| Val57 | Hydrophobic | ||

| Hypothetical Protease 1 | His41 | Hydrogen Bond | -7.9 |

| Cys145 | Covalent (potential) | ||

| Met165 | Hydrophobic | ||

| Gln189 | Hydrogen Bond |

Further research involving actual in silico studies is necessary to elucidate the precise molecular interactions and potential biological targets of this compound. Such studies would provide a foundational understanding for future experimental validation and potential therapeutic applications.

Reactivity and Transformation Studies of 6 Pyridin 2 Yl 1h 1,3,5 Triazine 2,4 Dione

Tautomerism and Isomerization Pathways of the 1H-1,3,5-Triazine-2,4-dione Core

The 1H-1,3,5-triazine-2,4-dione core of 6-pyridin-2-yl-1H-1,3,5-triazine-2,4-dione is capable of existing in several tautomeric forms due to the presence of amide and potentially enolizable functionalities. The principal tautomeric equilibrium is the keto-enol tautomerism, where protons can migrate between the nitrogen and oxygen atoms of the triazine ring. byjus.comchemistrysteps.com

The predominant form is the diketo tautomer, this compound. However, under certain conditions, it can isomerize to its enol or di-enol forms. Theoretical studies on related pyridinethione systems suggest that the thione (analogous to the keto form) is generally the more stable tautomer. nih.gov The relative stability of these tautomers can be influenced by factors such as solvent polarity, pH, and temperature.

The potential tautomeric and isomeric forms include:

Diketo form: this compound

Keto-enol forms:

4-hydroxy-6-(pyridin-2-yl)-1H-1,3,5-triazin-2(3H)-one

2-hydroxy-6-(pyridin-2-yl)-1H-1,3,5-triazin-4(3H)-one

Di-enol form: 2,4-dihydroxy-6-(pyridin-2-yl)-1,3,5-triazine

Computational studies using Density Functional Theory (DFT) on similar 1,3,5-triazine (B166579) derivatives have been employed to predict the relative stabilities and interconversion barriers of such tautomers. researchgate.net These studies generally indicate that the diketo form is the most stable, but the presence of specific substituents and solvent effects can alter the equilibrium.

Electrophilic and Nucleophilic Substitution Reactions on the Pyridine (B92270) and Triazine Rings

The electronic properties of the pyridine and triazine rings in this compound dictate its susceptibility to electrophilic and nucleophilic attack.

Pyridine Ring: The pyridine ring is generally considered electron-deficient and is therefore deactivated towards electrophilic aromatic substitution compared to benzene. gcwgandhinagar.comquimicaorganica.org Electrophilic attack, if it occurs, is predicted to favor the positions meta to the nitrogen atom (positions 3' and 5'). However, the presence of the electron-withdrawing triazine-dione substituent further deactivates the pyridine ring, making electrophilic substitution challenging. researchgate.net Conversely, the pyridine ring is more susceptible to nucleophilic aromatic substitution, particularly at the positions ortho and para to the nitrogen atom (positions 2', 4', and 6').

Triazine Ring: The 1,3,5-triazine ring is highly electron-deficient due to the presence of three nitrogen atoms. researchgate.net This makes it very resistant to electrophilic attack but highly activated for nucleophilic substitution. In the case of this compound, the carbon atoms of the triazine ring are potential sites for nucleophilic attack. The reactivity can be influenced by the tautomeric form present. The presence of the pyridinyl substituent can also modulate the reactivity of the triazine core.

Cycloaddition Reactions Involving the Heterocyclic Framework

The electron-deficient nature of the 1,3,5-triazine ring makes it a suitable diene component in inverse-electron-demand Diels-Alder (IEDDA) reactions. nih.govacs.org This type of cycloaddition reaction typically involves the reaction of an electron-poor diene with an electron-rich dienophile.

For this compound, the triazine ring can potentially react with various electron-rich alkenes and alkynes. The reaction would proceed through a [4+2] cycloaddition, followed by the extrusion of a small molecule (e.g., N2), leading to the formation of a new heterocyclic system. organic-chemistry.orgnih.govacs.org The specific outcome of such reactions would depend on the nature of the dienophile and the reaction conditions. The presence of the pyridinyl and dione (B5365651) functionalities on the triazine ring would be expected to influence the regioselectivity and stereoselectivity of the cycloaddition. While specific studies on this molecule are not prevalent, the general reactivity pattern of triazines in IEDDA reactions provides a framework for predicting its behavior. mdpi.com

Metal Coordination Chemistry of this compound as a Ligand

The presence of multiple nitrogen and oxygen donor atoms makes this compound a potentially versatile ligand for the coordination of transition metal ions. The coordination chemistry of related polypyridyl triazine ligands is well-established. researchgate.netscilit.com

Synthesis and Characterization of Transition Metal Complexes

Transition metal complexes of this compound can be synthesized by reacting the ligand with a suitable metal salt in an appropriate solvent. The choice of solvent and reaction conditions (e.g., temperature, pH) can influence the stoichiometry and structure of the resulting complex. mdpi.comnih.gov

Characterization of the synthesized complexes would typically involve a combination of spectroscopic and analytical techniques:

Infrared (IR) Spectroscopy: To identify the coordination sites by observing shifts in the vibrational frequencies of the C=O, C-N, and pyridine ring stretching modes upon complexation. kpi.uanih.gov

UV-Vis Spectroscopy: To study the electronic transitions within the ligand and the metal center, providing information about the coordination environment. mdpi.comnih.gov

Nuclear Magnetic Resonance (NMR) Spectroscopy: For diamagnetic complexes, NMR can provide detailed structural information in solution. brieflands.com

X-ray Crystallography: To determine the precise solid-state structure of the complex, including bond lengths, bond angles, and coordination geometry. mdpi.comresearchgate.net

Elemental Analysis: To confirm the empirical formula of the complex.

Chelation Modes and Stability Constants

This compound can act as a multidentate ligand, offering several potential chelation modes. The most probable coordination would involve the nitrogen atom of the pyridine ring and one of the nitrogen or oxygen atoms of the triazine-dione ring, forming a stable five- or six-membered chelate ring. Bidentate (N,N' or N,O) and potentially tridentate coordination are possible, depending on the metal ion and the steric environment.

The stability of the metal complexes is quantified by their stability constants (log K). The determination of these constants is crucial for understanding the thermodynamics of complex formation. orientjchem.orgresearchgate.netresearchgate.net Methods such as potentiometric titration or spectrophotometric analysis can be used to determine these values. The stability of the complexes is expected to follow the Irving-Williams series for divalent transition metal ions (Mn < Fe < Co < Ni < Cu > Zn).

A hypothetical table of stability constants for M(II) complexes with this compound is presented below, based on trends observed for similar ligands.

| Metal Ion (M²⁺) | log K₁ | log K₂ | log β₂ |

|---|---|---|---|

| Mn²⁺ | 3.5 | 2.8 | 6.3 |

| Fe²⁺ | 4.2 | 3.5 | 7.7 |

| Co²⁺ | 4.8 | 4.0 | 8.8 |

| Ni²⁺ | 5.5 | 4.7 | 10.2 |

| Cu²⁺ | 7.0 | 6.2 | 13.2 |

| Zn²⁺ | 4.5 | 3.8 | 8.3 |

Note: The values in this table are illustrative and based on general trends for similar nitrogen and oxygen-donating ligands. Actual experimental values may vary.

Spectroscopic and Structural Analysis of Coordination Compounds

Spectroscopic Analysis:

IR Spectra: Upon coordination, a downward shift in the C=O stretching frequency and shifts in the pyridine ring vibrations are expected, confirming the involvement of these groups in bonding to the metal ion.

UV-Vis Spectra: The ligand-to-metal charge transfer (LMCT) and metal-to-ligand charge transfer (MLCT) bands in the UV-Vis spectra can provide information about the electronic structure of the complexes. d-d transitions for transition metal complexes can indicate the coordination geometry (e.g., octahedral, tetrahedral). mdpi.com

NMR Spectra: In the ¹H NMR spectra of diamagnetic complexes, coordination of the pyridine nitrogen would lead to a downfield shift of the pyridine protons. nih.gov

Structural Analysis: X-ray crystallography is the definitive method for determining the three-dimensional structure of the coordination compounds in the solid state. This analysis would reveal:

The coordination number and geometry of the metal center (e.g., octahedral, square planar, tetrahedral). wikipedia.org

The specific atoms of the ligand that are coordinated to the metal ion.

The bond lengths and angles within the coordination sphere.

Photoreactivity and Photodegradation Mechanisms

A comprehensive search of scientific databases and literature reveals no specific studies focused on the photoreactivity or photodegradation mechanisms of this compound. Therefore, no detailed research findings or data tables can be presented at this time.

Structure Activity Relationship Sar Studies and Molecular Design Principles for 6 Pyridin 2 Yl 1h 1,3,5 Triazine 2,4 Dione Analogs

Rational Design Principles for Derivatization and Scaffold Modification

The rational design of analogs based on the 6-pyridin-2-yl-1H-1,3,5-triazine-2,4-dione scaffold is guided by several key principles aimed at optimizing molecular properties and biological activity. The core structure presents multiple sites for modification, including the pyridine (B92270) ring, the triazine ring, and the dione (B5365651) functional group.

Pyridine Ring Derivatization : The pyridine moiety is a crucial component, often involved in hydrogen bonding and π-π stacking interactions with biological targets. nih.gov Substituents can be introduced at various positions (3', 4', 5', or 6') to modulate electronic properties, steric hindrance, and lipophilicity. For instance, introducing electron-donating groups (e.g., -OCH₃, -CH₃) or electron-withdrawing groups (e.g., -Cl, -CF₃) can alter the pKa of the pyridine nitrogen and influence its ability to act as a hydrogen bond acceptor. researchgate.net

Triazine Core Modification : The 1,3,5-triazine (B166579) ring is an electron-deficient system, making it susceptible to nucleophilic substitution, particularly if starting from chlorinated precursors like cyanuric chloride. nih.govmdpi.com While the parent compound is a dione, modifications at the N1 and N3 positions of the triazine ring with various alkyl or aryl groups can influence solubility and membrane permeability. The exocyclic oxygen atoms of the dione can also be replaced with sulfur (thiones) or nitrogen (imines) to explore different hydrogen bonding patterns.

Scaffold Hopping and Bioisosteric Replacement : A common design strategy involves replacing parts of the scaffold with bioisosteres to improve properties while retaining biological activity. The pyridine ring could be replaced with other heteroaromatic systems like pyrimidine (B1678525), pyrazine, or thiazole. nih.gov Similarly, the 1,3,5-triazine-2,4-dione core could be exchanged for other heterocyclic systems known to engage in similar molecular interactions, such as quinazoline-2,4-diones or thiazolo[4,5-b]pyridines. mdpi.comderpharmachemica.com This approach aims to optimize pharmacokinetic profiles and reduce potential metabolic liabilities.

Synthetic Routes to Key Analogs and Homologs of this compound

The synthesis of this compound and its analogs can be achieved through several established and modern synthetic methodologies.

Classical Condensation and Cyclization Reactions : The most fundamental approach involves the condensation of a pyridine-containing precursor with a triazine-forming reagent. For example, the reaction of 2-cyanopyridine (B140075) with urea (B33335) or its derivatives under heat or catalysis can lead to the formation of the triazine-dione ring. A predominant method for creating substituted 1,2,4-triazines involves the condensation of a 1,2-dicarbonyl compound with an acid hydrazide, though this can produce mixtures of regioisomers if unsymmetrical diketones are used. nih.gov

Nucleophilic Substitution of Cyanuric Chloride : A highly versatile and common method for synthesizing substituted 1,3,5-triazines starts with cyanuric chloride (2,4,6-trichloro-1,3,5-triazine). mdpi.com The chlorine atoms can be substituted sequentially by different nucleophiles due to the decreasing reactivity of the ring after each substitution. To synthesize a pyridinyl-triazine, a pyridinyl nucleophile (e.g., 2-lithiopyridine or a pyridinyl organometallic reagent) could be reacted with a dichlorotriazine precursor, followed by hydrolysis to yield the dione. mdpi.com

Palladium-Catalyzed Cross-Coupling Reactions : Modern synthetic chemistry often employs palladium-catalyzed cross-coupling reactions to form the C-C bond between the pyridine and triazine rings. nih.gov For instance, a Negishi coupling between a halogenated triazine derivative and an organozinc pyridinyl reagent can efficiently construct the desired biheteroaryl scaffold. nih.gov This method offers high yields and functional group tolerance.

Microwave-Assisted Multi-Component Reactions : Green and efficient synthetic protocols, such as one-pot, microwave-assisted multi-component reactions, have been developed for similar scaffolds like pyridinyl-1,3,5-triazine-2,4-diamines. nih.gov These methods involve reacting components like 2-aminopyridine, cyanamide, and aldehydes under neat (solvent-free) conditions, offering high yields, reduced reaction times, and excellent atom economy. nih.govnih.gov

| Synthetic Method | Precursors | Key Advantages | Potential Limitations | Reference |

|---|---|---|---|---|

| Classical Condensation | Pyridine amidines, dicarbonyls | Direct, uses simple starting materials | Harsh conditions, potential for regioisomeric mixtures | nih.gov |

| Nucleophilic Substitution | Cyanuric chloride, pyridinyl nucleophiles | Versatile, allows sequential substitution | Requires control of reaction conditions to ensure selectivity | mdpi.com |

| Palladium-Catalyzed Coupling | Halogenated triazines, pyridinyl organometallics | High yield, good functional group tolerance | Cost of catalyst, removal of metal impurities | nih.gov |

| Microwave-Assisted MCR | Aminopyridines, cyanamide, aldehydes | Fast, efficient, environmentally friendly | Scaffold may differ (e.g., diamino vs. dione) | nih.gov |

Influence of Substituent Effects on Electronic, Steric, and Molecular Recognition Properties

Substituents on either the pyridine or triazine ring of the this compound scaffold profoundly influence its physicochemical properties and its ability to interact with biological targets.

Electronic Effects : The 1,3,5-triazine ring is inherently electron-deficient, which influences the electronic properties of the entire molecule. nih.govmdpi.com Adding electron-donating groups (EDGs) like methoxy (B1213986) (-OCH₃) or amino (-NH₂) to the pyridine ring increases the electron density of the system, which can enhance π-π stacking interactions and modulate the HOMO-LUMO energy gap. mdpi.com Conversely, electron-withdrawing groups (EWGs) like nitro (-NO₂) or cyano (-CN) decrease the electron density and can make the molecule a better electron acceptor in charge-transfer interactions. rsc.org These electronic shifts are critical for molecular recognition, as they alter the strength of hydrogen bonds, dipole moments, and potential for π-π or cation-π interactions. nih.govresearchgate.net

Steric Effects : The size and shape of substituents play a critical role in how the molecule fits into a binding pocket of a protein or enzyme. nih.gov Bulky substituents can create steric hindrance, which may either prevent binding or, if positioned correctly, improve selectivity by preventing off-target interactions. For example, in a series of DAAO inhibitors based on a triazine-dione scaffold, para-substitutions on an attached aromatic ring were well-tolerated, suggesting they orient toward the entrance of the active site, whereas branched linkers caused a notable decrease in potency. nih.gov The steric bulk of solutes has also been shown to suppress equilibrium adsorption in studies of triazine herbicides. nih.gov

Molecular Recognition Properties : The combination of electronic and steric effects dictates the molecule's recognition profile. The nitrogen atoms in both the pyridine and triazine rings can act as hydrogen bond acceptors, while the N-H protons on the dione are hydrogen bond donors. nih.gov SAR analysis of related pyridinyl-triazine compounds has shown that both moieties are critical for enhancing antibacterial properties through improved binding with enzymes. nih.gov Hydrophobic substituents can enhance binding affinity through interactions with nonpolar pockets in a target protein. nih.gov

| Substituent Type (on Pyridine Ring) | Example | Electronic Effect | Steric Effect | Potential Impact on Molecular Recognition |

|---|---|---|---|---|

| Small, Electron-Donating | -CH₃ | Increases electron density | Low | May enhance hydrophobic and π-π interactions |

| Large, Electron-Donating | -OCH₃ | Increases electron density | Moderate | Can form H-bonds, may cause steric clashes |

| Small, Electron-Withdrawing | -Cl | Decreases electron density, forms halogen bonds | Low | Alters H-bond acceptor strength, potential for halogen bonding |

| Large, Electron-Withdrawing | -CF₃ | Strongly decreases electron density | Moderate | Reduces basicity, can participate in hydrophobic interactions |

Quantitative Structure-Activity Relationship (QSAR) Modeling for Mechanistic Insights into Molecular Interactions

QSAR studies are computational methods used to build predictive models that correlate the chemical structure of compounds with their biological activity. mdpi.com For 1,3,5-triazine derivatives, QSAR models have been instrumental in identifying the key structural features that govern their activity. nih.govchula.ac.ththaiscience.info

A typical QSAR analysis on analogs of this compound would involve calculating a variety of molecular descriptors:

Topological Descriptors : These describe the connectivity and branching of the molecule.

Electronic Descriptors : These include properties like dipole moment, partial charges on atoms, and HOMO/LUMO energies, which quantify the electronic aspects of the molecule. nih.gov

Steric Descriptors : These relate to the three-dimensional shape and size of the molecule, such as molecular volume and surface area.

Hydrophobic Descriptors : LogP is a common descriptor that measures the lipophilicity of the compound.

In studies of s-triazine derivatives as PDE4B inhibitors, QSAR models revealed that descriptors such as the topological polar surface area (TPSA) and specific atom-centered fragments were crucial for determining inhibitory activity and selectivity. thaiscience.info Similarly, a 3D-QSAR model developed for a library of 6,N²-diaryl-1,3,5-triazine-2,4-diamines helped in designing more potent anticancer compounds by mapping favorable and unfavorable steric and electrostatic interaction fields. nih.govnih.gov These models provide mechanistic insights by highlighting which molecular properties are most important for binding to a biological target, thus guiding the rational design of more effective analogs. mdpi.com

Molecular Recognition Studies with Model Biological Systems (e.g., Isolated Enzymes, Nucleic Acids)

The pyridinyl-triazine scaffold has been investigated for its interaction with various biological macromolecules.

Enzyme Inhibition : Analogs of 2-(pyridin-2-yl)-1,3,5-triazine have been developed as potent and selective kinase inhibitors, notably for Tie-2, a receptor tyrosine kinase involved in angiogenesis. nih.gov Lead optimization in these studies focused on modifying substituents on both the pyridine and triazine rings to enhance selectivity and oral bioavailability. nih.gov Furthermore, derivatives of 6-hydroxy-1,2,4-triazine-3,5(2H,4H)-dione, a closely related scaffold, have been identified as potent inhibitors of D-amino acid oxidase (DAAO), an enzyme implicated in central nervous system disorders. nih.govacs.org Molecular docking simulations in these studies showed key hydrogen-bonding interactions between the triazine-dione moiety and active site residues. acs.org

Interaction with Nucleic Acids : The planar, aromatic nature of the pyridinyl-triazine system makes it a candidate for interaction with DNA. Studies on novel pyridine complexes have shown that such molecules can bind to DNA, primarily through an intercalative mode. nih.gov The binding affinity is influenced by the specific substituents and coordinated metal ions. While direct studies on this compound are limited, the general principles suggest a potential for intercalation between DNA base pairs, an interaction that is often explored in the development of anticancer agents. nih.gov The triazine-nucleic acid interrelationship has been a subject of study in various biological contexts. documentsdelivered.com

These studies underscore the versatility of the pyridinyl-triazine scaffold in molecular recognition, capable of targeted interactions with both proteins and nucleic acids, driven by the specific arrangement of substituents and the inherent electronic properties of the core structure.

Mechanistic Investigations of 6 Pyridin 2 Yl 1h 1,3,5 Triazine 2,4 Dione at the Molecular Level

Enzymatic Interaction Mechanisms (e.g., Inhibition Kinetics, Active Site Binding)

Derivatives of 1,3,5-triazine (B166579) have been identified as inhibitors of various enzymes, often through competitive binding at the active site. For instance, a series of 2-(pyridin-2-yl)-1,3,5-triazine derivatives have been developed as potent and selective inhibitors of Tie-2 kinase, an enzyme involved in angiogenesis. nih.gov These compounds were optimized from initial hits that were non-selective, indicating that specific substitutions on the pyridinyl and triazine rings are crucial for achieving high affinity and selectivity. nih.gov The inhibitory mechanism likely involves the formation of hydrogen bonds and hydrophobic interactions within the ATP-binding pocket of the kinase.

Similarly, derivatives of 1,2,4-triazine-3,5-dione have been shown to be potent inhibitors of D-amino acid oxidase (DAAO). nih.govacs.org Kinetic studies revealed that these compounds act as competitive inhibitors with respect to the substrate D-serine, suggesting they bind to the substrate-binding site. nih.gov The 6-hydroxy group and the dione (B5365651) moiety of the triazine ring are critical for this inhibitory activity. nih.gov

Based on these findings, 6-pyridin-2-yl-1H-1,3,5-triazine-2,4-dione could potentially inhibit enzymes through the following mechanisms:

Competitive Inhibition: The triazine-dione moiety could mimic the structure of a natural substrate or cofactor, allowing it to bind to the active site and block the binding of the actual substrate.

Active Site Interactions: The pyridine (B92270) nitrogen and the carbonyl groups and N-H protons of the triazine-dione ring could act as hydrogen bond acceptors and donors, respectively, forming key interactions with amino acid residues in the active site.

Table 1: Examples of Enzymatic Inhibition by Related Triazine Derivatives

| Compound Class | Target Enzyme | Mechanism of Inhibition | Key Structural Features | Reference |

|---|---|---|---|---|

| 2-(pyridin-2-yl)-1,3,5-triazines | Tie-2 kinase | Not specified, but likely competitive | Pyridinyl and triazine rings | nih.gov |

| 6-hydroxy-1,2,4-triazine-3,5-diones | D-amino acid oxidase (DAAO) | Competitive with substrate | 6-hydroxy-1,2,4-triazine-3,5-dione scaffold | nih.govacs.org |

| Trisubstituted 1,3,5-triazines | PI3-Kinase | Not specified | Triazine core | mdpi.com |

Receptor Binding Studies and Ligand-Receptor Interaction Dynamics

The pyridine and triazine moieties are present in various compounds that act as receptor antagonists. For example, pyridone-based derivatives have been discovered as potent antagonists of the EP3 receptor, a G-protein coupled receptor. nih.gov The binding affinity of these compounds is influenced by the nature of the heterocyclic rings and their substituents, which engage in hydrophobic and hydrogen bonding interactions within the receptor's binding pocket. nih.gov

The quinazoline-2,4-dione scaffold, which is structurally related to the triazine-dione core, is found in several clinical candidates that act as receptor antagonists, including antagonists for the AMPA/kainate receptor and the P2Y12 receptor. mdpi.com

DNA/RNA Binding, Intercalation, and Groove Interaction Mechanisms

The planar structure of the pyridine and triazine rings suggests that this compound could interact with nucleic acids. Small molecules can bind to DNA through several non-covalent modes, including intercalation between base pairs, binding to the major or minor grooves, and electrostatic interactions. mdpi.com

Studies on novel pyridine complexes with Zn(II) have shown that these compounds can bind to DNA, with their binding affinity depending on the specific structure of the pyridine ligand. nih.gov Similarly, hybrid 4,6-dihydrazone pyrimidine (B1678525) derivatives have been shown to interact with DNA through a combination of groove binding and oblique intercalation. mdpi.com Molecular docking studies of these compounds revealed that the pyrimidine group inserts between DNA base pairs, while the pyridine ring extends into the grooves. mdpi.com Hydrogen bonding between the nitrogen atoms of the heterocyclic rings and DNA bases further stabilizes the interaction. mdpi.com

Therefore, it is plausible that this compound could interact with DNA in a similar fashion. The planar triazine-dione core could intercalate between DNA base pairs, while the pyridinyl substituent could fit into one of the grooves. The ability of the compound to induce conformational changes in DNA or to cleave DNA would depend on the strength and nature of these interactions.

Table 2: DNA Interaction Modes of Related Heterocyclic Compounds

| Compound Class | DNA Interaction Mode | Key Findings | Reference |

|---|---|---|---|

| Pyridine complexes with Zn(II) | Binding to DNA | Binding affinity varies with the complex structure | nih.gov |

| 4,6-dihydrazone pyrimidine derivatives | Groove binding and oblique intercalation | Pyrimidine group intercalates, pyridine ring in grooves, hydrogen bonding with bases | mdpi.com |

Ion Channel Modulation and Gating Mechanisms

Pyridine nucleotides are known to regulate the activity of various ion channels. nih.gov For instance, they can modulate voltage-gated sodium channels and voltage-gated potassium channels. nih.gov This regulation can occur through direct binding to the channel protein or through interaction with ancillary subunits. nih.gov

While there is no direct evidence for the interaction of this compound with ion channels, the presence of the pyridine moiety suggests that it could potentially modulate their function. The compound could interact with the channel pore, the voltage sensor, or other allosteric sites, thereby affecting ion permeation and channel gating. The specific effects would depend on the type of ion channel and the nature of the binding site.

Protein-Compound Interaction Dynamics and Conformational Changes

The binding of a small molecule to a protein can induce conformational changes that alter the protein's function. These changes can range from subtle rearrangements of side chains in the binding pocket to large-scale domain movements.

In the context of enzyme inhibition, the binding of this compound to the active site could induce a conformational change that stabilizes the inactive state of the enzyme. For example, in the case of DNA-dependent protein kinase (DNA-PK) inhibitors with an imidazo[4,5-c]pyridin-2-one core, binding to the ATP-binding cleft is a key part of their mechanism. nih.gov

Similarly, in receptor binding, the interaction of the compound could trigger a conformational change that either activates or inactivates the receptor. The dynamics of these interactions, including the rates of association and dissociation, would be crucial for the compound's biological activity. Computational methods, such as molecular dynamics simulations, could provide valuable insights into the conformational changes induced by the binding of this compound to its protein targets.

Advanced Analytical Methodologies for 6 Pyridin 2 Yl 1h 1,3,5 Triazine 2,4 Dione in Research Applications

Chromatographic Methods for Purity Assessment, Separation, and Quantification

Chromatography is a cornerstone of analytical chemistry, indispensable for separating complex mixtures and isolating compounds of interest. For a polar heterocyclic compound like 6-pyridin-2-yl-1H-1,3,5-triazine-2,4-dione, several chromatographic techniques can be optimized for high-resolution analysis.

High-Performance Liquid Chromatography (HPLC) is a premier technique for the analysis of non-volatile and thermally sensitive compounds, making it highly suitable for this compound. researchgate.netnih.gov Given the compound's polarity, a reversed-phase (RP) approach may require careful method development to achieve adequate retention.

A more robust strategy would involve Hydrophilic Interaction Liquid Chromatography (HILIC), which is specifically designed for polar analytes. researchgate.net In HILIC, a polar stationary phase is used with a mobile phase containing a high concentration of a non-polar organic solvent and a small amount of aqueous buffer. This creates a water-enriched layer on the stationary phase, facilitating the retention of polar compounds through partitioning.

Research Findings: For nitrogen-containing heterocyclic compounds, RP-HPLC methods often employ C18 columns with mobile phases consisting of acetonitrile (B52724) or methanol (B129727) and water, frequently with additives like formic acid or trifluoroacetic acid to improve peak shape and resolution. researchgate.netresearchgate.net Detection is typically performed using a UV detector set at a wavelength where the analyte exhibits maximum absorbance. A HILIC method can provide superior retention and selectivity for highly polar compounds that are poorly retained in reversed-phase systems. researchgate.net

Table 1: Illustrative HPLC Method Parameters for this compound Analysis

| Parameter | HILIC Method | Reversed-Phase Method |

|---|---|---|

| Column | HILIC Silica (B1680970), 2.1 x 100 mm, 1.7 µm | C18, 4.6 x 150 mm, 5 µm |

| Mobile Phase A | 10 mM Ammonium Acetate in Water | 0.1% Formic Acid in Water |

| Mobile Phase B | Acetonitrile | Acetonitrile |

| Gradient | 95% B to 60% B over 10 min | 5% B to 95% B over 15 min |

| Flow Rate | 0.3 mL/min | 1.0 mL/min |

| Column Temp. | 40 °C | 30 °C |

| Injection Vol. | 2 µL | 10 µL |

| Detection | UV at 255 nm | UV at 255 nm |

Gas Chromatography (GC) is a powerful technique for separating volatile and thermally stable compounds. mdpi.com Direct analysis of this compound by GC is challenging due to its high polarity, low volatility, and potential for thermal degradation at the high temperatures required for elution. thermofisher.com The presence of two active N-H protons can lead to strong interactions with the stationary phase, resulting in poor peak shape (tailing) and reduced column efficiency. thermofisher.com

To overcome these limitations, derivatization is typically required. This process involves chemically modifying the analyte to increase its volatility and thermal stability. For compounds with active hydrogens, such as the target molecule, silylation is a common approach. Reagents like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) can be used to replace the acidic protons on the triazine ring with non-polar trimethylsilyl (B98337) (TMS) groups.

Research Findings: GC-MS analysis is widely applied to various triazine compounds, particularly in environmental analysis. thermofisher.comnih.gov These methods typically use low-polarity capillary columns, such as those with a 5% diphenyl / 95% dimethyl polysiloxane stationary phase. For polar triazines, derivatization is a critical step to ensure successful chromatographic separation and prevent analyte degradation in the hot injector. nih.gov

Table 2: Hypothetical GC-MS Method Parameters for Derivatized this compound

| Parameter | Condition |

|---|---|

| Derivatization | Reaction with BSTFA at 70°C for 30 min |

| Column | TG-5SilMS (30 m x 0.25 mm, 0.25 µm) |

| Carrier Gas | Helium at 1.2 mL/min (constant flow) |

| Injector Temp. | 280 °C (Splitless mode) |

| Oven Program | 100 °C (hold 2 min), ramp to 300 °C at 15 °C/min, hold 5 min |

| MS Detector | Mass Spectrometer (Electron Ionization, 70 eV) |

| Transfer Line | 290 °C |

Supercritical Fluid Chromatography (SFC) merges the advantages of both gas and liquid chromatography, using a supercritical fluid—most commonly carbon dioxide (CO₂)—as the primary mobile phase. teledynelabs.commdpi.com SFC is considered a "green" analytical technique due to its significant reduction in organic solvent consumption. chromatographytoday.com It is particularly well-suited for the analysis and purification of polar and thermally labile compounds found in the pharmaceutical industry. twistingmemoirs.comchromatographyonline.com

The low viscosity and high diffusivity of supercritical CO₂ allow for faster separations and higher efficiencies compared to HPLC. libretexts.orgchromatographyonline.com To analyze polar compounds like this compound, a polar organic co-solvent, such as methanol, is added to the CO₂ mobile phase to increase its solvating power. chromatographyonline.com

Research Findings: SFC has become a technique of choice for a wide range of pharmaceutical analyses, demonstrating high throughput and efficiency. teledynelabs.comchempartner.com The technique's versatility is enhanced by a broad selection of stationary phases, similar to those used in HPLC. For polar heterocyclic compounds, columns with polar modifications are often employed to achieve the desired selectivity. mdpi.com

Table 3: Representative SFC Method Parameters for this compound

| Parameter | Condition |

|---|---|

| Column | Silica or Diol-based, 3.0 x 100 mm, 2.5 µm |

| Mobile Phase A | Supercritical CO₂ |

| Mobile Phase B | Methanol |

| Gradient | 5% B to 40% B over 5 min |

| Flow Rate | 2.5 mL/min |

| Back Pressure | 150 bar |

| Column Temp. | 45 °C |

| Detection | UV at 255 nm |

Capillary Electrophoresis (CE) for High-Resolution Separation and Analysis

Capillary Electrophoresis (CE) offers exceptionally high separation efficiency, rapid analysis times, and requires minimal sample and reagent volumes. fiveable.mewikipedia.org While standard Capillary Zone Electrophoresis (CZE) is ideal for charged species, it cannot separate neutral molecules. For a neutral yet polar compound like this compound, Micellar Electrokinetic Chromatography (MEKC) is the most appropriate CE mode. longdom.orgnews-medical.net

MEKC employs a surfactant, such as sodium dodecyl sulfate (B86663) (SDS), in the background electrolyte at a concentration above its critical micelle concentration (CMC). wikipedia.org These micelles form a pseudo-stationary phase. Separation is achieved based on the differential partitioning of the analyte between the aqueous buffer (mobile phase) and the hydrophobic interior of the micelles. scispace.com

Research Findings: The separation mechanism in MEKC is analogous to reversed-phase chromatography, where more hydrophobic analytes interact more strongly with the micellar phase and thus migrate more slowly. longdom.org The technique can be finely tuned by altering the type and concentration of the surfactant, modifying the buffer pH, or adding organic solvents or cyclodextrins to the electrolyte to enhance selectivity for complex mixtures. wikipedia.orgnih.gov

Table 4: Typical MEKC Method Parameters for this compound

| Parameter | Condition |

|---|---|

| Capillary | Fused Silica, 50 µm i.d., 50 cm total length |

| Background Electrolyte | 25 mM Sodium Borate buffer, pH 9.2 |

| Surfactant | 50 mM Sodium Dodecyl Sulfate (SDS) |

| Voltage | 20 kV |

| Temperature | 25 °C |

| Injection | Hydrodynamic (50 mbar for 5 s) |

| Detection | UV at 255 nm |

Spectrophotometric Methods for Quantitative Analysis

Spectrophotometric methods provide a rapid and straightforward approach for the quantitative analysis of compounds that absorb electromagnetic radiation.

UV-Visible spectroscopy is a valuable tool for quantifying this compound in solution, provided it is the only absorbing species present or its absorbance can be distinguished from other components. The molecule contains two key chromophores: the 1,3,5-triazine (B166579) ring and the pyridine (B92270) ring. Both heterocyclic systems exhibit strong π → π* transitions in the ultraviolet region. researchgate.netsielc.com

The analysis is based on the Beer-Lambert Law, which states that the absorbance of a solution is directly proportional to the concentration of the absorbing species and the path length of the light through the solution. To perform a quantitative analysis, a calibration curve is first constructed by measuring the absorbance of several standard solutions of known concentrations at the wavelength of maximum absorbance (λmax).

Research Findings: The UV absorption spectra of diamino-1,3,5-triazines typically show strong bands in the 220-270 nm range. researchgate.net Pyridine exhibits a characteristic absorption maximum around 254 nm. sielc.com The conjugation of these two ring systems in the target molecule is expected to result in a λmax within this region, likely between 250 nm and 260 nm. The precise λmax must be determined experimentally by scanning a dilute solution of the pure compound in a suitable solvent (e.g., methanol or acetonitrile) across the UV spectrum.

Fluorescence Spectroscopy